methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific conditionsThe final esterification step to introduce the methyl ester group can be carried out using methanol and an acid catalyst .
Chemical Reactions Analysis
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core, especially at positions activated by electron-withdrawing groups. Common reagents include halogens and nucleophiles like amines or thiols.
Scientific Research Applications
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate has been explored in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential as an anti-inflammatory or anticancer agent.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its ability to interact with specific biological targets.
Comparison with Similar Compounds
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate can be compared to other benzothiophene derivatives, such as:
Methyl 3-(2,3-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate: Similar in structure but with a phenyl group at the 5-position, which may alter its biological activity and chemical reactivity.
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide: This compound has additional methyl groups, which can affect its solubility and interaction with biological targets.
Biological Activity
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiophene core with a methoxy-substituted benzamide moiety. This unique arrangement contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇N₁O₅S |
IUPAC Name | This compound |
Molecular Weight | 357.41 g/mol |
Melting Point | Not specified |
Thiophene derivatives interact with various biological targets, leading to diverse pharmacological effects. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production.
- Antioxidant Activity : It has the potential to scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Signaling Pathways : This compound may influence signaling pathways associated with inflammation and cancer progression.
Anticancer Properties
Research indicates that thiophene derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in various in vitro models. This may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. Its effectiveness could be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Case Study 1: Anticancer Activity
In a study involving B16F10 melanoma cells, analogs related to this compound were evaluated for their cytotoxic effects. The results indicated an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting enhanced potency against melanoma cells .
Case Study 2: Tyrosinase Inhibition
The compound has been tested for its inhibitory effects on tyrosinase activity using mushroom tyrosinase as a model. Results showed that it effectively reduced tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .
Properties
IUPAC Name |
methyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-13-9-6-8-12(16(13)24-2)18(21)20-15-11-7-4-5-10-14(11)26-17(15)19(22)25-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFGSBYEAQHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.